molecular formula C14H14ClNO3 B5174753 methyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

methyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B5174753
M. Wt: 279.72 g/mol
InChI Key: XVNWDTDHEJPJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592357B2

Procedure details

4-Chlorobenzaldehyde (1.30 g, 9.30 mmol, 1.00 equiv), 2,2-dimethyl-1,3-dioxane-4,6-dione (1.34 g, 9.30 mmol, 1.00 equiv), methyl acetoacetate (1.00 mL, 9.30 mmol, 1.00 equiv), and ammonium acetate (0.752 g, 9.77 mmol, 1.05 equiv) were dissolved in acetic acid (10 mL) and heated to reflux for 2 hours. The reaction mixture was cooled to room temperature, neutralized with solid K2CO3, and diluted with EtOAc and water. The phases were separated, and the organic phase was washed with satd. NaCl. The organic phase was dried over Na2SO4, filtered and concentrated en vacuo to a yellow residue. Recrystallization (CH2Cl2/hexanes) provided 735 mg (28%) of the product as a pale yellow solid. MS (ES+) m/e 280 [M+H]+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.752 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
28%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH3:10][C:11]1(C)[O:16]C(=O)CC(=O)O1.[C:20]([O:26][CH3:27])(=[O:25])[CH2:21][C:22]([CH3:24])=O.C([O-])(=O)C.[NH4+:32].C([O-])([O-])=O.[K+].[K+]>C(O)(=O)C.CCOC(C)=O.O>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]2[CH2:10][C:11](=[O:16])[NH:32][C:22]([CH3:24])=[C:21]2[C:20]([O:26][CH3:27])=[O:25])=[CH:4][CH:3]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
1.34 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
0.752 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated en vacuo to a yellow residue
CUSTOM
Type
CUSTOM
Details
Recrystallization (CH2Cl2/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1C(=C(NC(C1)=O)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 735 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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